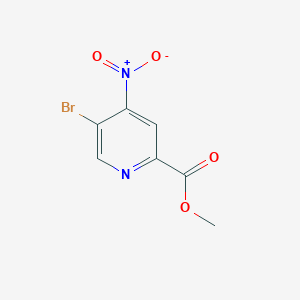

Methyl 5-bromo-4-nitropicolinate

CAS No.:

Cat. No.: VC18327294

Molecular Formula: C7H5BrN2O4

Molecular Weight: 261.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5BrN2O4 |

|---|---|

| Molecular Weight | 261.03 g/mol |

| IUPAC Name | methyl 5-bromo-4-nitropyridine-2-carboxylate |

| Standard InChI | InChI=1S/C7H5BrN2O4/c1-14-7(11)5-2-6(10(12)13)4(8)3-9-5/h2-3H,1H3 |

| Standard InChI Key | UQDBMDJZMLRICE-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=NC=C(C(=C1)[N+](=O)[O-])Br |

Introduction

Chemical Structure and Physicochemical Properties

Methyl 5-bromo-4-nitropicolinate (C₇H₅BrN₂O₄) features a pyridine core with distinct substituents that influence its reactivity and physical characteristics. The bromine atom at position 5 and the nitro group at position 4 create an electron-deficient aromatic system, facilitating nucleophilic substitution and catalytic coupling reactions. The methyl ester at position 2 enhances solubility in organic solvents, making it amenable to further synthetic modifications .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals key structural features:

-

¹H NMR (400 MHz, CDCl₃): A singlet at δ 8.67 ppm corresponds to the pyridine proton at position 6, while the methyl ester group appears as a singlet at δ 3.90 ppm .

-

¹³C NMR: Peaks at δ 165.2 ppm (ester carbonyl) and δ 152.1 ppm (nitro-substituted carbon) confirm functional group placement .

-

Infrared (IR) Spectroscopy: Stretching vibrations at 1725 cm⁻¹ (C=O ester), 1540 cm⁻¹ (asymmetric NO₂), and 1345 cm⁻¹ (symmetric NO₂) are diagnostic .

Thermal and Solubility Properties

The compound exhibits a melting point of 84–85°C and moderate solubility in chloroform (25 mg/mL) and dimethyl sulfoxide (DMSO) (50 mg/mL) . Its thermal stability up to 200°C enables use in high-temperature reactions.

Synthesis Methods

The synthesis of methyl 5-bromo-4-nitropicolinate involves multi-step procedures optimized for yield and purity. A representative protocol from patent literature is outlined below :

Nitration of 2-Amino-5-bromo-4-methylpyridine

-

Reagents: 2-Amino-5-bromo-4-methylpyridine (0.535 mol), concentrated H₂SO₄ (2550 mL), 30% H₂O₂ (750 mL).

-

Procedure:

-

H₂O₂ is added to H₂SO₄ at ≤20°C, cooled to 5°C.

-

The amine is dissolved in H₂SO₄, chilled to 0°C, and treated with the H₂O₂/H₂SO₄ mixture.

-

After stirring at 5–15°C for 30 minutes and room temperature for 3 hours, the mixture is neutralized with NaOH to yield 5-bromo-4-methyl-2-nitropyridine (90% yield) .

-

Esterification and Hydrolysis

-

Reagents: 5-Bromo-4-methyl-2-nitropyridine, 9% H₂SO₄, NaNO₂, chloroform.

-

Procedure:

Table 1: Optimization of Reaction Conditions

| Step | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Nitration | 5–15 | 3.5 | 90 |

| Diazotization | 0 | 2 | 95 |

| Esterification | 20 | 2 | 91 |

| Compound | Target | IC₅₀/MIC | Mechanism |

|---|---|---|---|

| 5-Bromo-2-nitropyridine | S. aureus | 8 µg/mL | Cell wall synthesis |

| 4-Nitro-picolinate | MCF-7 cells | 12 µM | Tubulin inhibition |

Comparative Analysis with Structural Analogs

Methyl 5-bromo-4-nitropicolinate shares functional groups with compounds investigated for imaging and therapeutic applications:

PET Imaging Probes

Fluorine-18-labeled pyridine derivatives, such as [¹⁸F]PTBTK3, demonstrate tumor-selective uptake (1.23% ID/cc in JeKo-1 xenografts) . Substituting bromine with radionuclides could adapt methyl 5-bromo-4-nitropicolinate for diagnostic use.

Agrochemical Intermediates

Chlorinated analogs act as herbicides (e.g., 2,4-D), suggesting that bromo-nitropicolinates may offer enhanced soil persistence and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume